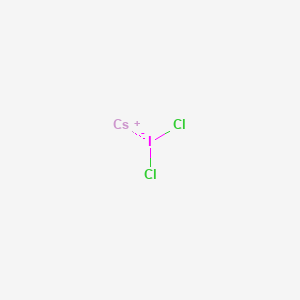

Cesium dichloroiodate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Cesium dichloroiodate can be synthesized through several methods. One common synthetic route involves the reaction of cesium iodide with chlorine gas under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization .

Industrial production methods for this compound often involve large-scale reactions using high-purity cesium iodide and chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cesium dichloroiodate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents used in these reactions include hydrogen peroxide, iodine, and various halogenating agents .

Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as cesium triiodide.

Reduction: It can be reduced to form cesium iodide and other lower oxidation state compounds.

Substitution: This compound can undergo substitution reactions with other halides to form different haloiodate compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen peroxide can produce cesium triiodide, while the reaction with other halides can produce mixed haloiodate compounds .

Scientific Research Applications

Cesium dichloroiodate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions, including halogenation and oxidation reactions.

Biology: In biological research, this compound is used to study the effects of halogenated compounds on biological systems.

Industry: In industrial research, this compound is used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of cesium dichloroiodate involves its ability to interact with various molecular targets and pathways. It can act as an oxidizing agent, facilitating the transfer of electrons in chemical reactions. This property makes it useful in various oxidation and halogenation reactions .

At the molecular level, this compound can form complexes with other molecules, influencing their reactivity and stability. These interactions are crucial for its applications in chemistry, biology, and medicine .

Comparison with Similar Compounds

Cesium dichloroiodate can be compared with other similar compounds, such as potassium dichloroiodate and sodium dichloroiodate. While these compounds share similar chemical properties, this compound is unique due to its higher reactivity and stability .

Potassium dichloroiodate: Similar in structure but less reactive compared to this compound.

Sodium dichloroiodate: Also similar in structure but has different solubility and reactivity properties.

The uniqueness of this compound lies in its ability to form stable complexes with various molecules, making it a valuable tool in scientific research and industrial applications .

Biological Activity

Cesium dichloroiodate (CsICl2) is a compound that has garnered interest in various scientific fields, particularly in its potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic uses.

This compound is a salt formed from cesium ions and dichloroiodate ions. Its chemical structure can influence its reactivity and interactions within biological systems. The compound's solubility and stability in aqueous solutions make it suitable for various applications, including biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cesium compounds, including this compound. Research indicates that cesium-doped materials exhibit significant antibacterial effects against multidrug-resistant strains of bacteria such as Escherichia coli.

Case Study: Antibacterial Efficacy

A study examined the antibacterial activity of cesium-doped yttrium oxide (Y2O3) nanostructures, which included this compound as a component. The results demonstrated that:

- Inhibition Zones : The maximum inhibition zone observed was 4.15 mm against multidrug-resistant E. coli.

- Degradation Efficiency : The degradation efficiency for methylene blue dye reached up to 99% with 6% Cs-doped Y2O3, showcasing the compound's catalytic properties alongside its antimicrobial activity .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Molecular docking studies suggest that cesium compounds may interact with bacterial enzymes such as β-lactamase and DNA gyrase, potentially disrupting essential cellular processes .

Toxicological Considerations

While this compound shows promise in antimicrobial applications, it is crucial to consider its toxicity profile. The American Cancer Society has noted that non-radioactive cesium chloride supplements can pose significant health risks, including heart toxicity. Thus, any therapeutic use of cesium compounds must be carefully evaluated for safety and efficacy .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with various cesium compounds, including this compound:

| Compound | Antimicrobial Activity | Toxicity Risk | Applications |

|---|---|---|---|

| This compound | Moderate | Moderate to High | Antibacterial agents |

| Cs-doped Y2O3 Nanostructures | High | Low to Moderate | Catalytic degradation, antibacterial |

| Cesium Chloride | Low | High | Naturopathic medicine (not recommended) |

Future Directions

Further research is essential to fully understand the biological activity of this compound and its derivatives. Potential areas of investigation include:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by cesium compounds.

- Formulation Development : Creating stable and effective formulations for clinical use.

Properties

InChI |

InChI=1S/Cl2I.Cs/c1-3-2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPYOYILFBSLTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[I-]Cl.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CsI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15605-42-2 |

Source

|

| Record name | Iodate(1-), dichloro-, cesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15605-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium dichloroiodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015605422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium dichloroiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.